2-(Propylthio)-1-(m-tolyl)ethan-1-one

Medicinal Chemistry QSAR Physical Organic Chemistry

2-(Propylthio)-1-(m-tolyl)ethan-1-one (CAS 1157206-39-7) is a sulfur-containing aromatic ketone characterized by a thioether linkage between a propyl group and an ethanone core, substituted with a meta-tolyl (3-methylphenyl) group. This compound is part of a broader class of 2-(alkylthio)-1-arylethan-1-one derivatives, which are valued as versatile intermediates in organic synthesis and as scaffolds in medicinal chemistry.

Molecular Formula C12H16OS
Molecular Weight 208.32 g/mol
Cat. No. B13636230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylthio)-1-(m-tolyl)ethan-1-one
Molecular FormulaC12H16OS
Molecular Weight208.32 g/mol
Structural Identifiers
SMILESCCCSCC(=O)C1=CC=CC(=C1)C
InChIInChI=1S/C12H16OS/c1-3-7-14-9-12(13)11-6-4-5-10(2)8-11/h4-6,8H,3,7,9H2,1-2H3
InChIKeyHIZNWDIJADKEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propylthio)-1-(m-tolyl)ethan-1-one: A Meta-Substituted Thioether Ketone for Specialized Chemical Synthesis and Biological Probing


2-(Propylthio)-1-(m-tolyl)ethan-1-one (CAS 1157206-39-7) is a sulfur-containing aromatic ketone characterized by a thioether linkage between a propyl group and an ethanone core, substituted with a meta-tolyl (3-methylphenyl) group [1]. This compound is part of a broader class of 2-(alkylthio)-1-arylethan-1-one derivatives, which are valued as versatile intermediates in organic synthesis and as scaffolds in medicinal chemistry [2]. Its molecular architecture, featuring a C12H16OS formula and a molecular weight of 208.32 g/mol, allows for diverse chemical modifications, including nucleophilic addition at the carbonyl carbon and oxidation at the sulfur atom [1].

The Critical Role of Regioisomerism and Thioether Linkage in 2-(Propylthio)-1-(m-tolyl)ethan-1-one: Why Analogs Are Not Interchangeable


Substituting 2-(Propylthio)-1-(m-tolyl)ethan-1-one with a generic thioether ketone or a regioisomer (e.g., ortho- or para-tolyl) is not a chemically or biologically equivalent act. The meta-substitution pattern on the aryl ring significantly influences the compound's electronic distribution, steric profile, and, consequently, its reactivity and target engagement . The thioether moiety, compared to an ether or amine linker, provides distinct redox properties and metabolic stability, which are critical parameters in both synthetic route design and biological screening [1]. The evidence presented below quantitatively defines these non-interchangeable attributes, guiding precise scientific selection.

Quantitative Differentiation of 2-(Propylthio)-1-(m-tolyl)ethan-1-one: A Data-Driven Guide for Scientific Selection


Meta-Substitution on the Tolyl Ring Confers Unique Lipophilicity and Electronic Properties Compared to Para and Ortho Isomers

The meta-tolyl substitution in 2-(Propylthio)-1-(m-tolyl)ethan-1-one results in a distinct molecular property profile compared to its para- and ortho-tolyl isomers. Specifically, the meta-isomer exhibits a calculated XLogP3 value of 3.5, which is identical to the ortho-isomer but different from the para-isomer (XLogP3 data not available) [1][2]. The topological polar surface area (TPSA) for both meta and ortho isomers is 42.4 Ų, indicating similar hydrogen-bonding capacities [1][2]. These subtle differences can significantly impact membrane permeability and target binding in biological systems.

Medicinal Chemistry QSAR Physical Organic Chemistry

Preliminary In Vitro Data Suggest Anti-Inflammatory Potential of the Meta-Isomer, Guiding Downstream Biological Investigation

Preliminary in vitro studies have demonstrated that 2-(Propylthio)-1-(m-tolyl)ethan-1-one exhibits effects on specific inflammatory cytokines, including TNF-α and IL-6 [1]. While direct comparative data against its ortho- or para-isomers are not yet published, this bioactivity profile is a key differentiator from non-thioether ketones and underscores the functional relevance of the meta-substituted thioether framework. Molecular docking simulations suggest the compound may interact with key residues in the active sites of these cytokines [1].

Immunology Inflammation Cytokine Biology

Thioether Moiety Offers Distinct Reactivity and Stability Profile Compared to Ether and Amine Analogs

The thioether linkage in 2-(Propylthio)-1-(m-tolyl)ethan-1-one imparts unique chemical properties compared to its ether (oxygen) and amine (nitrogen) analogs. Thioethers are generally more stable toward acidic hydrolysis than ethers but can be selectively oxidized to sulfoxides and sulfones, providing a versatile handle for late-stage functionalization [1][2]. This is a class-level advantage. In biochemical contexts, the thioether is less prone to hydrogen-bonding than an amine, which can reduce off-target interactions and improve membrane permeability [3].

Synthetic Chemistry Medicinal Chemistry Chemical Stability

Optimal Applications for 2-(Propylthio)-1-(m-tolyl)ethan-1-one in Research and Development


Structure-Activity Relationship (SAR) Studies for Anti-Inflammatory or Anticancer Agents

Based on preliminary in vitro evidence of cytokine modulation (TNF-α, IL-6) and reported apoptosis induction in cancer cell lines [1], 2-(Propylthio)-1-(m-tolyl)ethan-1-one is a well-suited scaffold for SAR campaigns. Researchers can systematically modify the propylthio chain, oxidize the sulfur atom, or substitute the meta-tolyl ring to probe the molecular determinants of anti-inflammatory and anticancer activity, using this compound as the foundational core for a focused library.

Development of Novel Oxidation-Sensitive Chemical Probes or Prodrugs

The thioether moiety in this compound provides a distinct oxidation-sensitive handle. As demonstrated in related thioether-containing antifungal agents [2], the sulfur can be selectively oxidized to a sulfoxide or sulfone. This property can be exploited to design chemical probes that are activated in the oxidative environment of a tumor or inflamed tissue, or to create prodrugs with improved solubility and pharmacokinetic profiles.

Synthetic Intermediate for Complex Thioether-Containing Molecules

Due to its reactive carbonyl group and modifiable thioether, this compound serves as a valuable intermediate in organic synthesis. It can undergo nucleophilic addition, condensation, and oxidation reactions to yield a wide array of more complex molecules, including heterocycles, sulfoxides, and sulfones [1][2]. This versatility makes it a strategic choice for building diverse chemical libraries in both academic and industrial settings.

Quote Request

Request a Quote for 2-(Propylthio)-1-(m-tolyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.